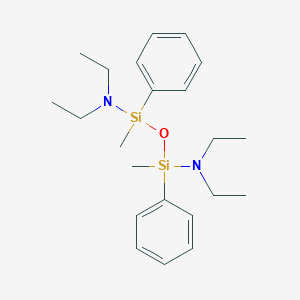
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine is a complex organosilicon compound It features a disiloxane backbone with two phenyl groups and two amine groups, each substituted with ethyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine typically involves the reaction of disiloxane derivatives with appropriate amine precursors. The reaction conditions often include:
Solvents: Common solvents such as toluene or dichloromethane.
Catalysts: Catalysts like platinum or palladium complexes to facilitate the reaction.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Time: Reaction times can vary from a few hours to several days, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metal ions or other reactive species. The disiloxane backbone provides structural stability, while the phenyl groups enhance its lipophilicity, facilitating its incorporation into various matrices.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetramethyl-1,3-diphenyldisiloxane-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-diphenyldisiloxane-1,3-diamine
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups on the amine nitrogen atoms provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
Propiedades
Número CAS |
62635-66-9 |
|---|---|
Fórmula molecular |
C22H36N2OSi2 |
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
N-[(diethylamino-methyl-phenylsilyl)oxy-methyl-phenylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C22H36N2OSi2/c1-7-23(8-2)26(5,21-17-13-11-14-18-21)25-27(6,24(9-3)10-4)22-19-15-12-16-20-22/h11-20H,7-10H2,1-6H3 |
Clave InChI |
CAOKOGSPVPDXKT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
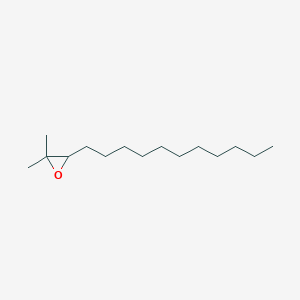
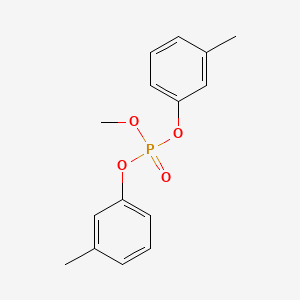
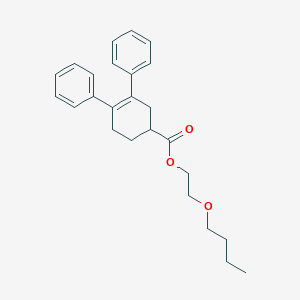
![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)

![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
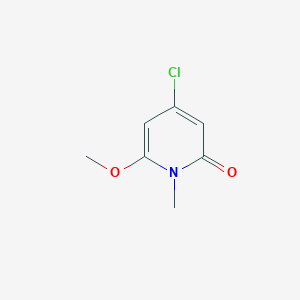

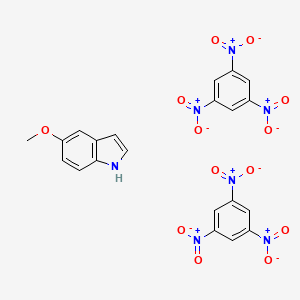
![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
